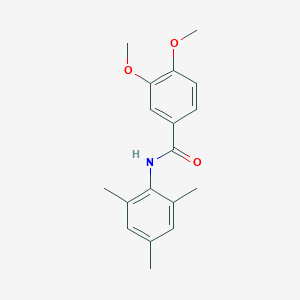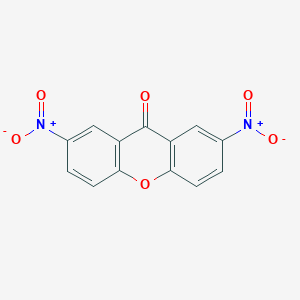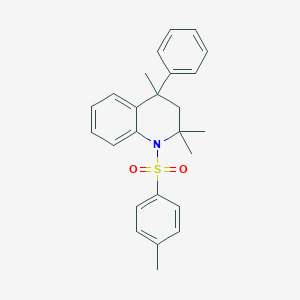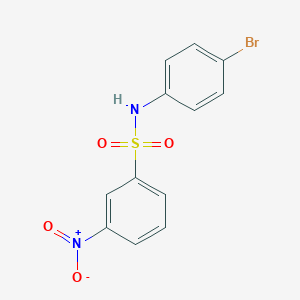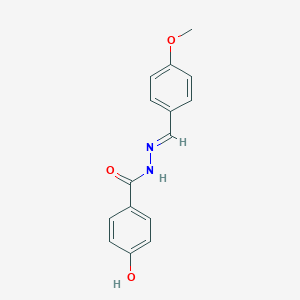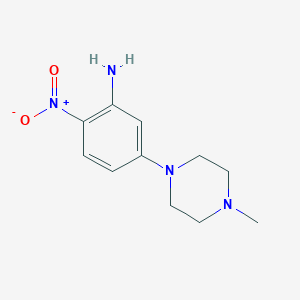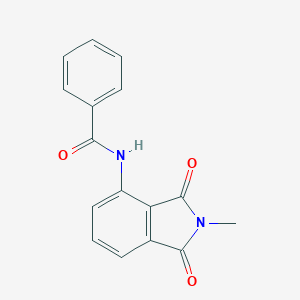
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or by modulating the expression of certain genes.
Effets Biochimiques Et Physiologiques
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth of certain cancer cells and to reduce inflammation in animal models. It has also been shown to have anticonvulsant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- in lab experiments is its potential to exhibit a range of biological activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research involving Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)-. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Another area of interest is its potential use in the development of new antitumor or anti-inflammatory drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.
In conclusion, Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand the potential of this compound in various fields of research.
Méthodes De Synthèse
The synthesis of Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- involves a multi-step process. The first step involves the reaction of 2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The second step involves the reaction of the acid chloride with benzylamine to form the benzamide product. The final step involves the purification of the product through recrystallization.
Applications De Recherche Scientifique
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antitumor, anti-inflammatory, and anticonvulsant activities. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
Numéro CAS |
139262-00-3 |
|---|---|
Nom du produit |
Benzamide, N-(2,3-dihydro-2-methyl-1,3-dioxo-1H-isoindol-4-yl)- |
Formule moléculaire |
C16H12N2O3 |
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide |
InChI |
InChI=1S/C16H12N2O3/c1-18-15(20)11-8-5-9-12(13(11)16(18)21)17-14(19)10-6-3-2-4-7-10/h2-9H,1H3,(H,17,19) |
Clé InChI |
OPZSCANNOLMGRT-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



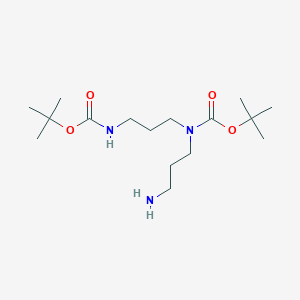

![Benzenesulfonic acid, 5-(2H-naphtho[1,2-d]triazol-2-yl)-2-(2-phenylethenyl)-, phenyl ester](/img/structure/B187244.png)
![Thiophen-2-yl-(4,4,7-trimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B187245.png)
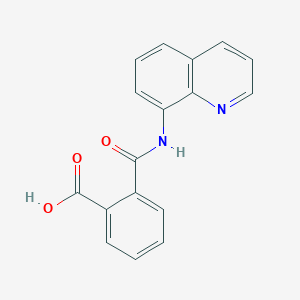
![2-[(2,4-dinitrophenyl)methyl]-6-methyl-1H-benzimidazole](/img/structure/B187247.png)
